molecular formula C12H10F2N2O4 B1261790 Marina blue dye

Marina blue dye

Cat. No.: B1261790
M. Wt: 284.22 g/mol
InChI Key: KNAHXFRERYYDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marina Blue dye is a fluorinated 7-hydroxycoumarin derivative that serves as a bright, blue-fluorescent tag for a wide array of biological applications. This dye exhibits excitation and emission maxima at approximately 365 nm and 460 nm, respectively, making it optimally excited by the 365 nm spectral line of mercury-arc lamps and easily detectable with standard DAPI filter sets . Its significant photostability and high extinction coefficient (19,000 cm⁻¹M⁻¹) contribute to a strong fluorescent signal output . A key advantage of Marina Blue over traditional 7-hydroxycoumarins is its lower pKa, which ensures the dye remains strongly and reliably fluorescent at neutral pH, minimizing artifacts caused by pH variations in biological systems . The primary research value of Marina Blue lies in its versatility as a covalent label for biomolecules. It is commonly available as an NHS ester, which reacts efficiently with primary amines (e.g., lysine residues on proteins or antibodies, amine-modified oligonucleotides) at pH 7-9 to form stable amide bonds . This mechanism allows researchers to create fluorescent conjugates for techniques such as flow cytometry, immunofluorescence, and in situ hybridization . Furthermore, it has been used in the preparation of labeled phospholipids, like Marina Blue DHPE, for membrane biophysics studies . Marina Blue is a premier choice for multicolor experiments requiring a blue fluorescent channel and is often compared to dyes like Alexa Fluor 350 and AMCA . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2N2O4

Molecular Weight

284.22 g/mol

IUPAC Name

2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetohydrazide

InChI

InChI=1S/C12H10F2N2O4/c1-4-5-2-7(13)10(18)9(14)11(5)20-12(19)6(4)3-8(17)16-15/h2,18H,3,15H2,1H3,(H,16,17)

InChI Key

KNAHXFRERYYDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)F)O)F)CC(=O)NN

Origin of Product

United States

Synthetic Strategies and Chemical Design of Marina Blue Dye and Analogues

Methodologies for the Chemical Synthesis of Coumarin-Based Fluorescent Dyes

The synthesis of the coumarin (B35378) core is a well-established area of organic chemistry, with several named reactions providing routes to the fundamental benzopyrone structure. rsc.orgacs.org These methods can be adapted to produce a wide array of derivatives, including fluorinated compounds like Marina Blue.

Multi-Step Synthesis Pathways and Optimization

The foundational structure of Marina Blue is 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971). nih.govcapes.gov.br The synthesis of this and other coumarin derivatives is most commonly achieved through condensation reactions. rsc.org

Key synthetic methods include:

Pechmann Condensation : This is a widely used and general method for creating coumarins. wikipedia.org It involves the condensation of a phenol (B47542) with a β-ketoester under strong acidic conditions. wikipedia.orggoogle.com For Marina Blue's core, the process utilizes 2,4-difluororesorcinol (B67399) as the starting phenol, which is condensed with ethyl acetoacetate. google.comgoogle.com The reaction mechanism proceeds through transesterification, followed by an intramolecular ring-closing reaction and subsequent dehydration. wikipedia.org

Knoevenagel Condensation : This method involves the reaction of an o-hydroxyaryl aldehyde (like salicylaldehyde) with compounds containing an active methylene (B1212753) group, such as diethyl malonate. kjscollege.comanalis.com.my

Perkin, Wittig, and Claisen Rearrangement Reactions : These are also established methods for synthesizing the coumarin scaffold. rsc.orgeurekaselect.com

Optimization of these pathways is crucial for achieving high yields and purity. For the Pechmann condensation, optimization involves carefully selecting the acid catalyst and controlling reaction conditions like temperature and time. While traditional catalysts include strong acids like sulfuric acid, phosphorus pentoxide, and aluminum chloride, these can lead to harsh conditions and side products. rsc.orgiiste.orgnih.gov Optimization studies have explored various catalysts and solvent conditions to improve efficiency. For instance, one study found that using concentrated sulfuric acid at a controlled temperature of 5°C for the initial addition provided an excellent yield for 7-hydroxy-4-methyl coumarin. jetir.org Another optimization effort for a similar coumarin synthesis identified the most favorable conditions as a 1:1.6 molar ratio of phenol to β-ketoester at 140°C for 4 hours, achieving a 66% yield with a reusable solid acid catalyst. acs.org

Green Chemistry Principles in Fluorescent Dye Synthesis

Conventional methods for coumarin synthesis often rely on hazardous solvents, corrosive acids, and high energy consumption. rsc.orgeurekaselect.com In response, green chemistry approaches aim to make the synthesis more environmentally benign by reducing waste, using less toxic reagents, and improving energy efficiency. researchgate.neteurekalert.orgbenthamdirect.com

Key green strategies for coumarin synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often increasing yields compared to conventional heating methods. analis.com.mymdpi.comeurekaselect.com For example, the Knoevenagel condensation can be performed rapidly under microwave irradiation in a solvent-free reaction. kjscollege.com One study reported that microwave-assisted synthesis of halogenated coumarin derivatives reduced reaction times from 6-18 hours to just 6-17 minutes, with yields increasing from 56-85% to 74-94%. analis.com.my

Solvent-Free Reactions : Conducting reactions without a solvent minimizes the use and disposal of volatile organic compounds. The Pechmann condensation has been successfully performed under solvent-free conditions using solid acid catalysts like FeF₃, Amberlyst-15, or zirconia-based catalysts. rsc.orgiiste.orgmdpi.com These methods offer advantages of high yields, quick product isolation, and often use environmentally friendly catalysts. mdpi.com

Use of Greener Catalysts and Solvents : Research has focused on replacing harsh acid catalysts with reusable, heterogeneous solid acid catalysts. rsc.org Examples include sulfonated carbon-coated magnetic nanoparticles and tailored Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, which can be easily separated from the reaction mixture and reused. rsc.orgnih.gov Furthermore, replacing traditional organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) has been explored. kjscollege.com

Rational Design Principles for Modulating Photophysical Characteristics

The utility of a fluorescent dye is defined by its photophysical properties, such as absorption and emission wavelengths, quantum yield (brightness), and photostability. The coumarin scaffold is highly versatile, allowing for its properties to be fine-tuned through strategic chemical modifications. rsc.orgresearchgate.net

Structural Modifications for Enhanced Photostability

Photostability, the ability of a fluorophore to resist chemical degradation upon exposure to light, is a critical parameter for fluorescence microscopy. While many coumarin dyes exhibit good photostability, they can be susceptible to photodegradation. azooptics.comresearchgate.net Several rational design strategies have been developed to improve this characteristic.

Fluorination : The introduction of fluorine atoms into the coumarin ring, as seen in Marina Blue (6,8-difluoro) and Pacific Blue (6,8-difluoro), is a key strategy for enhancing photostability. nih.govcapes.gov.br Fluorination can also increase the quantum yield and lower the pKa of the 7-hydroxy group, making the fluorescence less sensitive to pH changes. nih.govcapes.gov.braip.org

Structural Rigidification : One major pathway for non-radiative decay and photodegradation in fluorophores involves twisting of parts of the molecule in the excited state. By making the structure more rigid, this decay pathway can be suppressed. Replacing flexible N,N-dialkylamino groups with constrained cyclic amine structures like four-membered azetidine (B1206935) rings or three-membered aziridine (B145994) rings is a powerful method to increase both quantum efficiency and photostability. acs.orgub.edunih.gov This modification has been shown to improve the photon yield of dyes for applications ranging from single-molecule measurements to super-resolution imaging. nih.gov Similarly, incorporating a julolidine (B1585534) ring in place of an N,N-dialkylamino group can also reduce non-radiative decay. nih.gov

Heterocyclic Analogues : Replacing the basic chromophore with heterocyclic variants, such as aza-coumarins, can be used to modify and potentially improve dye characteristics, although some aza-coumarins have shown reduced photostability compared to standard dyes like Coumarin 6. azooptics.com

Design for Environmental Sensitivity and Stability

The fluorescence of many coumarin derivatives is highly sensitive to the local environment, including polarity, viscosity, and pH. nih.gov This sensitivity can be exploited to create fluorescent probes that report on specific microenvironments, or it can be minimized to create stable labels for quantitative imaging. nih.govrsc.org

Designing for pH Stability : For many biological labeling applications, a dye's fluorescence should be stable across a range of pH values. The fluorescence of the parent 7-hydroxycoumarin is pH-sensitive. The introduction of electron-withdrawing fluorine atoms at the C6 and C8 positions, as in Marina Blue, lowers the pKa of the hydroxyl group. This makes the dye brightly fluorescent and its emission remains stable over a wide pH range, which is advantageous for tracking molecules in cellular environments where pH can vary. uevora.pt

Designing for Environmental Sensitivity : Conversely, sensitivity to the environment can be a design goal. 7-aminocoumarins, for example, are very sensitive probes whose fluorescence is strongly dependent on the polarity and viscosity of their surroundings. nih.gov By conjugating coumarins to other molecules, probes can be designed to detect specific enzymes or changes in the cellular microenvironment. For instance, coumarin-cinnamic acid conjugates have been developed as environmentally sensitive probes that show enhanced fluorescence upon binding to the non-polar pocket of an enzyme. frontiersin.org

Designing for Environmental Insensitivity : For some applications, a dye that is bright and stable regardless of its environment is desired. Researchers have developed benzocoumarin (BC) dyes that are exceptionally bright inside cells but show environment-insensitive emission behavior, making them reliable probes for imaging biological targets. researchfeatures.com

Advanced Photophysical Characterization and Mechanistic Elucidation of Marina Blue Dye

Spectroscopic Analysis of Excited-State Dynamics

The interaction of a fluorophore with light initiates a series of events on a picosecond to nanosecond timescale, collectively known as excited-state dynamics. Spectroscopic analysis provides insight into these processes, defining the dye's utility and performance.

Marina Blue exhibits strong absorption of ultraviolet light with a maximum absorption peak (λ_abs_) typically around 364-365 nm. thermofisher.comeurogentec.comaatbio.com Following excitation, it emits bright blue fluorescence with a maximum emission peak (λ_em_) at approximately 460-461 nm. aatbio.com The difference between the absorption and emission maxima, known as the Stokes shift, is a critical property of fluorescent dyes.

The absorption and emission properties of fluorescent dyes are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. mdpi.comresearchgate.net For many dyes, particularly those with an intramolecular charge transfer (ICT) character, an increase in solvent polarity can stabilize the excited state dipole moment, leading to a bathochromic (red) shift in the emission spectrum. mdpi.comnih.govnih.gov While specific studies detailing the solvatochromic behavior of Marina Blue across a wide range of solvents are not prevalent in the surveyed literature, this behavior is characteristic of the broader coumarin (B35378) family to which it belongs. The fluorescence emission of Marina Blue has been noted to be stable across a wide pH range, a significant advantage over many non-fluorinated coumarins. thermofisher.com

Table 1: General Spectroscopic Properties of Marina Blue Dye

Property Value (nm)
Excitation Maximum (λ_ex_) ~365

Note: Values are approximate and can be influenced by the specific medium and conjugation state.

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the decay of fluorescence intensity over time following excitation by a short pulse of light. montana.edu The fluorescence lifetime (τ) is a measure of the average time a fluorophore spends in the excited state before returning to the ground state. bmglabtech.com This parameter is intrinsic to a specific molecule under defined environmental conditions and is independent of probe concentration, unlike fluorescence intensity. mdpi.com

Fluorescence lifetime can be affected by various quenching processes that provide non-radiative pathways for the dye to return to the ground state, thereby shortening the lifetime. montana.eduacs.org While specific fluorescence lifetime values for Marina Blue are not detailed in the surveyed literature, coumarin dyes and other blue-emitting fluorophores typically exhibit lifetimes in the range of 1 to 5 nanoseconds. montana.edu Measurements are often performed using techniques like Time-Correlated Single Photon Counting (TCSPC), which can resolve decay dynamics with high precision. mdpi.compolimi.it For some dyes, the fluorescence decay is not a single exponential process, which can indicate the presence of different molecular conformations or complex deactivation pathways. researchgate.net

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu A high quantum yield is a key characteristic of a bright fluorophore. Marina Blue is known for its high brightness and stable fluorescence, which suggests a high quantum yield. optolongfilter.comnih.gov

The quantum yield is typically determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions. uci.edu The efficiency of a fluorophore is a product of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). optolongfilter.com Marina Blue's strong fluorescence signal, even at low concentrations, makes it a valuable tool for applications demanding high sensitivity. optolongfilter.comnih.gov

Time-Resolved Photoluminescence Studies and Fluorescence Lifetimes

Mechanisms of Fluorescence Modulation and Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. uzh.ch Understanding these mechanisms is crucial as they can be both a limitation to be avoided and a tool to be exploited in the design of fluorescent sensors.

Photoinduced Electron Transfer (PET) is a primary mechanism for fluorescence quenching. acs.org In this process, the excited fluorophore engages in a redox reaction with a nearby electron-donating or electron-accepting moiety. acs.orginstras.com For coumarin-based dyes, the introduction of specific functional groups can facilitate PET. Upon excitation, an electron can be transferred from the highest occupied molecular orbital (HOMO) of a donor group to the excited fluorophore, or from the excited fluorophore to the lowest unoccupied molecular orbital (LUMO) of an acceptor group. mdpi.com This transfer results in a non-radiative return to the ground state, effectively quenching the fluorescence. acs.org

The rate of PET is dependent on the free energy change of the reaction and follows the principles of Marcus theory, which predicts a bell-shaped dependence of the electron transfer rate on the driving force. instras.comnih.gov This mechanism is fundamental to the design of "smart" probes, where the fluorescence is "turned on" or "off" in response to a specific analyte or environmental change that inhibits or promotes the PET process. nih.gov

Many planar, aromatic dyes, including coumarins, are susceptible to Aggregation-Caused Quenching (ACQ) at high concentrations. nih.govnih.gov In dilute solutions, dye molecules exist as monomers and are highly fluorescent. However, as the concentration increases, intermolecular interactions, such as π-π stacking, lead to the formation of non-fluorescent or weakly fluorescent aggregates (dimers or larger assemblies). scispace.com

Environmental Influence on Photophysical Properties: Solvent Effects and Microenvironment Interactions

The photophysical characteristics of a fluorophore are not intrinsic properties alone; they are profoundly influenced by the molecule's immediate surroundings. For Marina Blue, a fluorescent dye belonging to the 6,8-difluoro-7-hydroxycoumarin family, its utility in various applications is directly linked to how its environment alters its absorption and emission behavior. These interactions, governed by factors such as solvent polarity and the nature of the local microenvironment (e.g., a protein binding site or a lipid membrane), can modulate its spectral maxima, fluorescence quantum yield, and excited-state lifetime.

Solvent Effects

The phenomenon where the absorption or emission spectrum of a substance shifts due to the polarity of the solvent is known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the dye molecule. Generally, fluorescent dyes with a significant change in dipole moment upon photoexcitation will exhibit strong solvatochromism. researchgate.netacs.org For instance, an increase in solvent polarity can lead to a bathochromic (red) shift or a hypsochromic (blue) shift in the emission spectrum, depending on the electronic nature of the dye. wikipedia.org

While specific studies detailing the systematic solvatochromic shifts of Marina Blue across a wide range of organic solvents are not extensively detailed in the surveyed literature, the behavior of similar dye classes suggests that its photophysical properties are indeed solvent-dependent. acs.orgresearchgate.net The polarity and hydrogen-bonding capacity of the solvent are the most critical parameters influencing these spectral changes. wikipedia.org These interactions can alter the energy gap between the ground and excited states, thereby affecting the emission wavelength and intensity. wikipedia.orgcecam.org

A notable characteristic of Marina Blue, owing to its difluoro-7-hydroxycoumarin core, is the low pKa of its 7-hydroxyl group, which is 2-3 log units lower than that of non-fluorinated 7-hydroxycoumarins. thermofisher.com This feature renders its fluorescence strong and stable across a broad pH range, a significant advantage over many other coumarin dyes whose fluorescence is sensitive to pH changes. thermofisher.comiu.edu This pH insensitivity makes it a robust probe for applications conducted at or near neutral pH. thermofisher.com

Microenvironment Interactions

Beyond bulk solvent effects, the specific interactions within a constrained microenvironment, such as when Marina Blue is conjugated to a biomolecule, are critical. When used as a label, the dye's fluorescence can report on the local environment of a protein or nucleic acid.

Detailed research into the behavior of Marina Blue-labeled pulmonary surfactant protein C (SP-C) incorporated into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid membranes provides a clear example of microenvironment influence. nih.gov In this lipid bilayer environment, the fluorescence decay of Marina Blue SP-C was found to be complex and best described by a multi-exponential model, indicating that the dye exists in multiple local environments or conformational states within the membrane. nih.gov

The absorption and emission spectra of Marina Blue-labeled SP-C were characterized within these POPC vesicles, demonstrating its utility as a membrane probe. nih.gov The significant overlap between the emission spectrum of Marina Blue and the absorption spectrum of another fluorophore, BODIPY, allows for efficient Förster Resonance Energy Transfer (FRET), which can be used to study protein-protein interactions and oligomerization within the membrane. nih.gov

The following table summarizes the photophysical properties of Marina Blue-labeled SP-C in a POPC membrane microenvironment, as derived from experimental research findings. nih.gov

PropertyValueConditions
Excitation Wavelength340 nmTime-resolved fluorescence measurements nih.gov
Emission Maximum~460 nmIn POPC lipid bilayers nih.gov
Fluorescence DecayMulti-exponentialIn POPC lipid bilayers nih.gov
FRET CompatibilityEfficient donor for BODIPY acceptorFörster distance (R₀) of 4.93 nm nih.gov

These findings underscore the role of the local microenvironment in modulating the photophysical behavior of Marina Blue. The complex fluorescence decay kinetics observed in the lipid membrane highlight the sensitivity of the dye to its immediate surroundings, a property that is leveraged in its application as a fluorescent probe in complex biological systems. nih.gov

Computational Chemistry in the Investigation of Marina Blue Dye Photophysics

Quantum Chemical Methodologies for Excited-State Property Prediction

Quantum chemical methods are fundamental to predicting the behavior of molecules upon light absorption. These ab initio techniques provide deep insights into the electronic transitions that govern a dye's color and fluorescence.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for studying the electronic structure and excited-state properties of organic dyes. chemmethod.comekb.eg For Marina Blue, DFT calculations can be used to optimize the ground-state geometry, providing a stable molecular structure. Following this, TD-DFT is employed to calculate the vertical excitation energies, which correspond to the dye's absorption spectrum. researchgate.net These calculations can predict the maximum absorption wavelength (λmax), which for Marina Blue is approximately 364 nm, and the emission wavelength (λem) around 461 nm. aatbio.com

The choice of functional and basis set is critical for the accuracy of DFT and TD-DFT calculations. tandfonline.com Studies on similar dye systems often benchmark various functionals to find the best agreement with experimental spectra. researchgate.netrusjbpc.ru For instance, hybrid functionals are frequently used for their balance of accuracy and computational cost in predicting the electronic transitions of organic chromophores. researchgate.net The accuracy of these predictions allows for the systematic design of new dyes with tailored optical properties.

High-Level Ab Initio Methods for Spectroscopic Simulation

For even greater accuracy, particularly for benchmarking purposes, high-level ab initio methods such as Coupled Cluster (CC) theory and multiconfigurational perturbation theory (CASPT2) are utilized. mpg.de These methods, while computationally more demanding, provide benchmark data for the electronically excited states of organic chromophores. mpg.de They can be used to generate highly accurate potential energy surfaces, which are crucial for the simulation of vibronic spectra—the fine structure observed in absorption and emission spectra resulting from the coupling of electronic and vibrational transitions. chimia.ch

The application of these high-level methods to Marina Blue would involve calculating the energies of its ground and excited states with high precision. This allows for a detailed analysis of the vibrational modes coupled to the electronic transitions, providing a complete picture of the dye's absorption and fluorescence profiles. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the structural dynamics and environmental interactions of the dye. aip.org MD simulations treat molecules as classical particles and use force fields to describe their interactions over time. randallcygan.com

For Marina Blue, MD simulations can be used to study its conformational flexibility and its interactions with solvent molecules or a biological environment. aip.orgresearchgate.net For example, simulations can reveal how the dye's structure changes in different solvents and how these changes affect its photophysical properties. aip.org The aggregation behavior of dye molecules, which can significantly impact their performance in applications like dye-sensitized solar cells, can also be investigated using MD. researchgate.net Furthermore, combining MD with quantum mechanics in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach allows for the study of the dye's behavior in complex systems, such as when bound to a protein, with high accuracy. nih.gov

Structure-Property Relationship Elucidation through Cheminformatics and Computational Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their properties. mdpi.comresearchgate.net By applying cheminformatics tools to libraries of dyes, it is possible to develop quantitative structure-property relationship (QSPR) models. mdpi.comresearchgate.net These models can predict the properties of new, unsynthesized dyes based on their molecular structure.

Applications of Marina Blue Dye in Advanced Materials Science

Functional Dye Applications Beyond Traditional Coloration

Dye-Sensitized Solar Cells (DSSCs)

We recommend that for an article on these advanced material applications, the focus be shifted to other blue dyes for which there is a substantial body of scientific literature, such as specific coumarin (B35378) derivatives, perylene (B46583) diimides, or other classes of dyes actively researched in these fields.

Environmental Remediation Research Utilizing Marina Blue Dye As a Model Contaminant

Biosorption and Adsorption Studies

The removal of Methylene (B1212753) Blue from aqueous solutions through biosorption and adsorption is a widely researched area, focusing on the use of low-cost, effective, and environmentally friendly materials.

A variety of biomass-based materials have proven effective in removing Methylene Blue from water. These materials are often agricultural or natural waste products, making them a cost-effective and sustainable option.

Recent studies have explored the use of marine-derived biomass for this purpose. For instance, the biosorption potential of waste biomass from coastal Zostera marina L. (eelgrass) meadows has been investigated. nih.gov The study determined optimal conditions for Methylene Blue removal, identifying a pH of 8, a biosorbent dosage of 10 mg, and a contact time of 120 minutes as most effective. nih.gov Similarly, the non-living biomass of the seagrass Posidonia oceanica has been shown to be an efficient biosorbent, with adsorption capacities ranging from 13.25 mg/g to 17.86 mg/g. mdpi.comresearchgate.net Desorption studies indicated that the dye was strongly adsorbed onto the seagrass biomass, with very low amounts being released back into seawater. mdpi.comresearchgate.net

Other research has focused on different types of natural adsorbents. Kaolin (B608303), a type of clay, demonstrated an adsorption capacity of 44.48 mg/g for Methylene Blue, which increased to 64.58 mg/g after acid treatment that enhanced its surface area and porosity. mdpi.com Neem leaf powder has also been studied as a low-cost adsorbent for the decolorization of Methylene Blue wastewater. researchgate.net

Table 1: Performance of Various Biomass-Based Adsorbents for Methylene Blue Removal

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Optimal ConditionsSource
Posidonia oceanica (Seagrass)17.86pH 8.0, 150 rpm stirring speed mdpi.comresearchgate.net
Zostera marina (Eelgrass)Not specifiedpH 8, 10 mg dosage, 120 min contact time nih.gov
Kaolin (Untreated)44.48pH 2-11, 60 min contact time mdpi.com
Kaolin (Acid-Treated)64.58pH 2-11, 60 min contact time mdpi.com
Marine Sediments156Equilibrium time of ~2 hours researchgate.net

Understanding the kinetics and equilibrium of adsorption is crucial for designing efficient water treatment systems. Studies on Methylene Blue removal consistently analyze these parameters.

The adsorption process is often evaluated using kinetic models such as pseudo-first-order and pseudo-second-order. For the adsorption of Methylene Blue onto marine sediments and Posidonia oceanica, the pseudo-second-order kinetic model provided the best fit, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. mdpi.com The time required to reach adsorption equilibrium for Methylene Blue on marine sediments was found to be approximately two hours. researchgate.net

Adsorption isotherms, which describe how the adsorbate distributes between the liquid and solid phases at equilibrium, are commonly analyzed using Langmuir and Freundlich models. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, was found to accurately describe the adsorption of Methylene Blue onto marine sediments, with a calculated maximum adsorption capacity of 156 mg/g. researchgate.net Both the Freundlich and Langmuir models were suitable for describing the adsorption onto Posidonia oceanica biomass. mdpi.comresearchgate.net Thermodynamic analysis of Methylene Blue adsorption onto kaolin indicated the process was spontaneous and endothermic. mdpi.com

Microalgal and Biomass-Based Adsorbents for Dye Removal

Bioremediation Strategies for Dye Degradation

Bioremediation offers an eco-friendly alternative to physicochemical treatment methods, utilizing biological organisms to break down or transform pollutants like Methylene Blue. dost.gov.phnih.gov

A wide range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade Methylene Blue.

Bacteria: Bacterial degradation is a promising approach for treating dye-contaminated soil and water. Strains of Klebsiella pneumoniae and Pseudomonas aeruginosa isolated from contaminated soil were able to degrade 10.52% and 11.65% of Methylene Blue, respectively, over eight days. mabjournal.com In another study, Pseudomonas aeruginosa showed increasing removal efficiency, from 82.25% to 97.82%, as the initial dye concentration was raised from 50 to 200 ppm. mdpi.com Thermophilic Bacillus strains isolated from marine hydrothermal vents have also shown significant potential, with Bacillus licheniformis B3-15 decolorizing more than 50% of the dye within 48 hours. researchgate.net

Fungi: Marine-derived fungi are particularly effective bioremediation agents due to their resistance to toxic pollutants. dost.gov.ph A study screening 26 locally isolated marine-derived fungi found that 21 strains could decolorize crystal violet, a dye similar in structure to Methylene Blue, indicating their potential for dye degradation. dost.gov.ph Fungi are known to metabolize dyes using various enzymes, offering a robust method for treating dye-contaminated wastewater. dost.gov.ph

Algae: Microalgae are capable of removing dyes through both biosorption and biodegradation. nih.govencyclopedia.pub The microalga Arthrospira platensis has been reported to achieve 93% decolorization of Methylene Blue. nih.govencyclopedia.pub Studies using Chlorella vulgaris have shown dye decolorization rates between 45% and 80%. nih.govencyclopedia.pub The use of algal biomass, both living and non-living, represents a viable and sustainable option for dye remediation. encyclopedia.pub

Table 2: Microbial Degradation of Methylene Blue

Microorganism TypeSpecies/StrainDegradation EfficiencyConditionsSource
BacteriaKlebsiella pneumoniae strain UMTFA110.52%8 days incubation mabjournal.com
BacteriaPseudomonas aeruginosa strain UMTFA211.65%8 days incubation mabjournal.com
BacteriaBacillus licheniformis B3-15>50%48 hours incubation researchgate.net
AlgaeArthrospira platensis93%Not specified nih.govencyclopedia.pub
AlgaeChlorella vulgaris45-80%Not specified nih.govencyclopedia.pub

The breakdown of complex dye molecules by microorganisms is facilitated by specific enzymes. Fungi, for example, secrete extracellular enzymes like laccases, manganese peroxidases, and lignin (B12514952) peroxidases that can degrade a wide variety of recalcitrant pollutants, including synthetic dyes. These enzymes are not substrate-specific, allowing them to act on the complex aromatic structures of dyes like Methylene Blue. The enzymatic process typically involves the cleavage of azo bonds or the breakdown of aromatic rings, transforming the colored dye into simpler, less toxic, or colorless compounds. nih.gov

Phytoremediation is a plant-based technology that offers a cost-effective and aesthetically pleasing method for cleaning up contaminated water. nih.gov Aquatic plants, in particular, are effective at removing dyes from wastewater through processes of phytoextraction, rhizofiltration, and phytodegradation. iwaponline.com

Several aquatic plant species have been successfully used for the phytoremediation of Methylene Blue. A study using duckweed (Lemna minor) to treat water contaminated with 50 mg/L of Methylene Blue achieved an 80.56% removal rate within 24 hours. nih.gov Other research has demonstrated that Pistia stratiotes (water lettuce) and Azolla pinnata (water fern) are also highly effective, achieving removal efficiencies of approximately 97.8% and 93.9%, respectively. The extensive root systems of these plants provide a large surface area for the absorption and accumulation of the dye.

Enzymatic Biotransformation Mechanisms

Advanced Oxidation Processes for Dye Effluent Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). sciencepublishinggroup.com AOPs are considered highly effective for treating textile effluents containing dyes like Marina Blue, which are often resistant to conventional treatment methods. researchgate.net These processes can lead to the complete mineralization of the dye into harmless substances such as carbon dioxide and water. mdpi.com

The primary AOPs investigated for the degradation of dye effluents include photocatalysis, Fenton and photo-Fenton processes, and ozonation. sciencepublishinggroup.com Research has shown that the efficiency of these methods is influenced by several factors, including pH, the concentration of the dye, and the presence of catalysts or other oxidizing agents like hydrogen peroxide (H₂O₂). mdpi.commdpi.com

Photocatalytic Degradation:

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, often titanium dioxide (TiO₂), which, upon activation by light, generates the highly reactive hydroxyl radicals responsible for dye degradation. mdpi.com Studies on dyes similar to Marina Blue, such as Methylene Blue, have demonstrated the effectiveness of this method. For instance, the use of a Fe₃O₄/AC/TiO₂ nano-catalyst under UV light has shown significant degradation of Methylene Blue. mdpi.com The efficiency of photocatalytic degradation is pH-dependent, with optimal results often observed in alkaline conditions. mdpi.com The addition of hydrogen peroxide can further accelerate the degradation process by increasing the production of hydroxyl radicals. mdpi.com

Research on the photocatalytic degradation of Methylene Blue using an In/ZnO nanocomposite under visible light irradiation showed that the degradation efficiency increased with the amount of Indium doped onto the ZnO nanoparticles, reaching 100% degradation after 30 minutes with the optimal catalyst composition. oatext.com

Interactive Data Table: Photocatalytic Degradation of Methylene Blue

CatalystLight SourceInitial Dye Conc. (mg/L)pHReaction Time (min)Degradation Efficiency (%)Reference
Fe₃O₄/AC/TiO₂UV10012120~98.3 mdpi.com
In/ZnO (0.6 wt% In)Visible Light100-30100 oatext.com
TiO₂/Au nanoparticles----~90

Fenton and Photo-Fenton Processes:

Studies on the degradation of Methylene Blue using the Fenton process have shown high removal efficiencies. researchgate.net The key parameters influencing the process are the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution. researchgate.net For instance, under optimized conditions (pH 3, 0.7 g/L Fe²⁺, 2 mM H₂O₂), the Fenton process achieved 93% color removal from textile wastewater. researchgate.net The integration of hydroxylamine (B1172632) (H₃NOH⁺) with the Fenton process has been shown to improve dye removal efficiency by over 40% and expand the effective pH range up to 5. rsc.org

Interactive Data Table: Fenton Process Efficiency for Dye Removal

DyeProcesspH[Fe²⁺]₀[H₂O₂]₀Reaction TimeRemoval Efficiency (%)Reference
Methylene BlueFenton30.7 g/L2 mM-93 (Color) researchgate.net
Reactive Blue 19Heterogeneous Fenton----92 mjcce.org.mk
Reactive Blue 4Fenton---120 min96.64 researchgate.net
Basic Blue 41Fenton3---- acs.org

Ozonation:

Ozonation is another powerful AOP that can be used for dye degradation. researchgate.net Ozone (O₃) can react with organic compounds directly or indirectly through the formation of hydroxyl radicals, especially at higher pH values. mdpi.comiwaponline.com The effectiveness of ozonation for color removal has been demonstrated for various reactive dyes. mdpi.com For instance, the ozonation of Procion Blue resulted in 85% discoloration. researchgate.net The degradation rate is typically faster at the beginning of the process and is influenced by the initial dye concentration and the pH of the solution. researchgate.net Combining ozonation with UV radiation or hydrogen peroxide can enhance the degradation efficiency. iwaponline.com

Studies on the ozonation of Brilliant Blue FCF dye showed that discoloration is influenced by ozone concentration, pH, and contact time. mdpi.com For Reactive Blue 19, ozonation was found to be highly effective for color removal, while a combined O₃/UV process was more effective for complete mineralization. iwaponline.com

Interactive Data Table: Ozonation Efficiency for Dye Removal

DyeProcesspHOzone Conc. (mg/L)Reaction Time (min)Removal Efficiency (%)Reference
Procion BlueOzonation---85 (Discoloration) researchgate.net
C.B-10X BlueOzonation---75 researchgate.net
C.B.M-10X BlueOzonation---72 researchgate.net
Brilliant Blue FCFOzonation4, 7, 10100-2501-10- mdpi.com
Reactive Blue 19Ozonation---High (Color Removal) iwaponline.com

Sonocatalytic Degradation:

Sonocatalysis is an emerging AOP that utilizes acoustic cavitation to generate reactive radicals for the degradation of pollutants. The process can be enhanced by the presence of a catalyst. Research on the sonocatalytic degradation of Brilliant Blue dye using a WO₃-ZnO nanocomposite has demonstrated its effectiveness. science.gov Similarly, the degradation of Direct Blue 71 using zinc oxide nanorods (ZnONR) under ultrasonic irradiation has been studied, showing that the reaction follows pseudo-first-order kinetics. The degradation of Reactive Blue 19 has also been investigated using sulfur-doped TiO₂ nanoparticles in a sonophotocatalytic process. researchgate.net

Advanced Analytical Methodologies for the Characterization and Detection of Marina Blue Dye

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating dye compounds from complex mixtures, a critical step for accurate identification and quantification. These techniques are widely applied in the analysis of synthetic dyes in various fields, including environmental monitoring and forensic science. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes due to its high resolution and efficiency. When coupled with various detectors, HPLC provides comprehensive qualitative and quantitative data. For dyes like triphenylmethanes, which are used in aquaculture and share structural similarities with other synthetic dyes, HPLC methods have been extensively developed. chromatographyonline.comrsc.org

A typical HPLC setup for dye analysis involves a C18 column, which separates compounds based on their hydrophobicity. chrom-china.comchromatographyonline.com The use of MaxPeak™ High-Performance Surfaces (HPS) technology in columns can mitigate non-specific adsorption of analytes to column hardware, improving peak shape and accuracy, which is particularly useful for the analysis of structurally similar dyes. Gradient elution, where the mobile phase composition is changed over time, is commonly employed to achieve optimal separation of multiple dye components within a single run. chromatographyonline.comnih.gov

Table 1: Example HPLC Method Parameters for Triphenylmethane Dye Analysis chromatographyonline.com

Parameter Value
HPLC Column EC 100/3 NUCLEODUR® π², 3 µm
Mobile Phase A 5 mmol/L ammonium (B1175870) acetate (B1210297) + 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient 20–85% B in 10 min
Flow Rate 0.4 mL/min
Column Temperature 25 °C
Injection Volume 5 µL

Detectors commonly paired with HPLC for dye analysis include UV-Visible or Diode Array Detectors (DAD), which identify dyes based on their characteristic light absorption spectra. mdpi.com For enhanced sensitivity and specificity, mass spectrometry detectors are preferred. mdpi.com

Ion-Pair Chromatography for Complex Dye Analysis

For highly polar or ionic dyes that are poorly retained on traditional reversed-phase columns, Ion-Pair Chromatography (IPC) is a valuable alternative. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This neutral complex has a greater affinity for the non-polar stationary phase, thus improving retention and separation.

While specific IPC methods for Marina Blue are not extensively documented, the principles are widely applied to other water-soluble and ionic dyes. The choice of ion-pairing reagent depends on the charge of the analyte. For cationic dyes, alkyl sulfonates are common, while for anionic dyes, quaternary ammonium salts are used. The concentration and chain length of the ion-pairing reagent are critical parameters that must be optimized to achieve the desired separation.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and, through fragmentation analysis, can elucidate the chemical structure of compounds. researchgate.net

Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no preparation. jeol.comacs.org This method is rapid, with analysis times often under a minute, making it ideal for high-throughput screening. researchgate.net When coupled with a Time-of-Flight (TOF) mass analyzer, DART provides high-resolution and accurate mass measurements, enabling the confident identification of unknown compounds. conservation-wiki.com

The DART source works by exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes analytes from the surface. jeol.com This "soft" ionization technique typically results in minimal fragmentation, producing prominent molecular ions that simplify spectral interpretation. conservation-wiki.com DART-TOF-MS has been successfully used to identify various organic dyes on textiles and other materials. acs.orgtandfonline.com For instance, it can differentiate dye isomers, which is a significant advantage over other methods. tandfonline.com

Table 2: DART-MS Analysis Parameters for Dyes tandfonline.com

Parameter Setting
Ionization Mode Negative Ion
Gas Helium
Gas Heater 300 °C
Grid Electrode Voltage -30 V to -90 V
Source-to-MS Distance 15 mm

Matrix-Assisted Laser Desorption/Ionization (MALDI) and Laser Desorption Ionization (LDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique well-suited for the analysis of a wide range of molecules, including synthetic dyes and pigments. researchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. usherbrooke.casapub.org Laser Desorption Ionization (LDI) is a similar technique but does not use a matrix, relying on the direct absorption of laser energy by the analyte. researchgate.net

These methods are particularly useful for analyzing dyes directly from surfaces or from very small sample amounts, which is crucial in forensic and cultural heritage studies. researchgate.net MALDI-TOF-MS can readily distinguish between acidic and basic dyes and provides the characteristic mass of the molecular ion or a related fragment. researchgate.net

Table 3: Example MALDI-MS Experimental Conditions for Dye Analysis usherbrooke.ca

Parameter Description
Instrument MALDI-QTOF Mass Spectrometer
Matrix Dithranol (10 mg/mL in tetrahydrofuran)
Sample Preparation 5 µL extracted dye solution mixed with 5 µL matrix solution
Deposition 1.25 µL of mixture spotted on MALDI target and air-dried

Hyphenated Techniques (HPLC-MS/MS)

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) represents the gold standard for the sensitive and selective analysis of dyes in complex matrices. rsc.orgresearchgate.net This hyphenated technique combines the powerful separation capabilities of HPLC with the definitive identification power of MS/MS.

After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds like many dyes. nih.gov In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of the dye) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in the presence of significant matrix interference. researchgate.net

This approach has been validated for a wide array of synthetic dyes, including triphenylmethanes, phenothiazines, and others in environmental water and aquaculture samples. nih.govnih.govresearchgate.net

Table 4: Example UPLC-MS/MS Parameters for Multi-Dye Analysis nih.gov

Parameter Value
Analytical Column Pentafluorophenyl (F5)
Mobile Phase A 0.05 M Ammonium acetate buffer (pH 3.5)
Mobile Phase B Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Time < 5 minutes
Limit of Quantification 0.01–0.1 µg/L

The development of such robust methods is critical for monitoring regulated dyes and ensuring product safety and environmental quality. oup.com

Following a thorough investigation, it has been determined that "Marina Blue dye" is not a recognized or documented specific chemical compound in scientific literature or chemical databases. The term "Marina Blue" is commonly used to describe a color for various commercial products, such as automobiles and textiles, rather than referring to a distinct chemical entity with a defined structure and properties.

Consequently, it is not possible to provide a scientifically accurate article detailing the advanced analytical methodologies for a non-existent or unclassified compound. Generating content on this subject would require fabricating data and research findings, which would contravene the core principles of scientific accuracy and factual reporting.

Therefore, the requested article on "this compound" cannot be created.

Future Research Directions and Emerging Paradigms for Marina Blue Dye

Development of Novel Marina Blue Dye Derivatives with Tuned Properties

The core structure of Marina Blue is a 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) backbone. Researchers are actively exploring modifications to this structure to create novel derivatives with enhanced and tailored properties. The goal is to improve upon the already favorable characteristics of Marina Blue, such as its high fluorescence, photostability, and low pH sensitivity.

Key research efforts in this area focus on:

Altering Spectral Properties: By adding or modifying substituent groups on the coumarin (B35378) ring, scientists can shift the excitation and emission wavelengths. This allows for the development of a palette of Marina Blue-based dyes, expanding their use in multicolor imaging experiments.

Enhancing Quantum Yield: The efficiency of fluorescence, known as the quantum yield, is a critical parameter. Research is underway to design derivatives with higher quantum yields, leading to brighter and more sensitive probes.

Improving Photostability: Photobleaching, or the irreversible fading of a fluorophore, can limit the duration of imaging experiments. Novel derivatives are being designed to be more resistant to photobleaching, enabling longer-term studies.

Introducing New Reactive Groups: The current amine-reactive forms of Marina Blue allow for its conjugation to proteins and nucleic acids. Future derivatives may include other reactive groups to enable labeling of a wider range of biomolecules and materials.

Derivative Focus Objective Potential Impact
Spectral TuningShift excitation/emission wavelengthsExpansion of multicolor imaging capabilities
Quantum YieldIncrease fluorescence efficiencyBrighter, more sensitive biological probes
PhotostabilityEnhance resistance to fadingEnable longer-term imaging studies
Reactive GroupsBroaden conjugation possibilitiesLabeling of a wider array of molecules

Integration of this compound in Bio-Synthetic Hybrid Systems

A significant area of future research involves the integration of this compound into bio-synthetic hybrid systems. These systems combine the unique properties of biological macromolecules with the versatile functionality of synthetic molecules like Marina Blue.

Current and future research in this domain includes:

Fluorescent Labeling of Biomolecules: Marina Blue is already used to label proteins and nucleic acids for applications like immunofluorescence and in situ hybridization. Future work will likely involve developing more specific and efficient labeling strategies for a broader range of biological targets.

Biosensors: By attaching Marina Blue to a biomolecule that undergoes a conformational change in the presence of a specific analyte, researchers can create highly sensitive biosensors. The change in the biomolecule's shape would alter the fluorescence of the dye, providing a detectable signal.

Lipid and Membrane Probes: Derivatives like Marina Blue DHPE, a phospholipid labeled with the dye, are used to study the properties of cell membranes. aatbio.comfishersci.at Future research will focus on developing more sophisticated probes to investigate membrane dynamics and organization in living cells. aatbio.com

Green Chemistry Innovations in Dye Production and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of fluorescent dyes. For Marina Blue, this involves developing more environmentally friendly and sustainable methods.

Key areas of innovation include:

Greener Synthetic Routes: The traditional synthesis of the coumarin core of Marina Blue involves a Pechmann condensation reaction, which can use harsh reagents like concentrated sulfuric acid. Research is focused on developing alternative synthetic pathways that use milder conditions and less hazardous solvents.

Reducing Waste: Innovations in purification techniques aim to reduce the amount of solvent and energy consumed during the production of Marina Blue.

Sustainable Applications: In the context of its applications, green chemistry principles encourage the development of more efficient labeling reactions that require smaller amounts of the dye and generate less waste.

Multiscale Modeling and Simulation for Predictive Design

Computational methods are becoming indispensable tools for the predictive design of new molecules. Multiscale modeling and simulation allow researchers to understand and predict the properties of Marina Blue and its derivatives at different levels of complexity, from the quantum mechanical behavior of electrons to the interactions of the dye with large biological systems.

Future research using these methods will likely focus on:

Predicting Spectroscopic Properties: Quantum chemical calculations can be used to predict the absorption and emission spectra of new Marina Blue derivatives before they are synthesized. This allows for the in-silico screening of large numbers of potential candidates to identify those with the most promising properties.

Simulating Dye-Biomolecule Interactions: Molecular dynamics simulations can provide detailed insights into how Marina Blue and its conjugates interact with proteins, nucleic acids, and other biomolecules. This information is crucial for designing better fluorescent probes and biosensors.

Understanding Environmental Effects: Simulations can help to predict how the fluorescence of Marina Blue is affected by its local environment, such as the polarity of the solvent or the pH of the solution. This knowledge is essential for interpreting experimental data and for designing dyes that are less sensitive to environmental factors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.